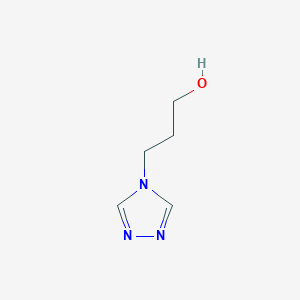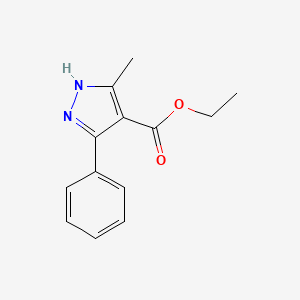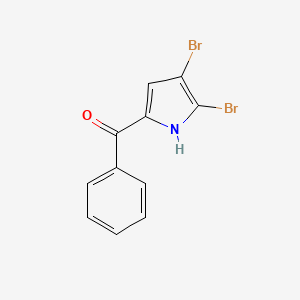
1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane
Vue d'ensemble
Description
“1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane” is a chemical compound with the molecular formula C13H15F3N2O2 . It has an average mass of 288.266 Da and a monoisotopic mass of 288.108551 Da . This compound is used in scientific research and has unique properties that make it suitable for various applications, such as drug discovery and materials synthesis.
Molecular Structure Analysis
The molecular structure of “1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane” is defined by its InChI code: 1S/C12H14F3N3O2/c13-12(14,15)9-2-3-10(11(8-9)18(19)20)17-6-1-4-16-5-7-17/h2-3,8,16H,1,4-7H2 .Applications De Recherche Scientifique
Synthesis and Reactivity
Reactions with Mesoionic Compounds : 1-Trifluoromethyl-substituted prop-2-yne iminium salts, including derivatives of 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane, exhibit conjugate nucleophilic addition reactions with mesoionic compounds like Nitron. This leads to the formation of complex salts and dienes, highlighting their reactivity and potential for generating novel compounds (Maas & Koch, 2020).
Synthesis of Azepanes via Ring Expansion : An innovative synthesis approach for 4-substituted α-trifluoromethyl azepanes, which could include 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane, has been developed. This process involves the ring expansion of trifluoromethyl pyrrolidines, showcasing a novel pathway for synthesizing azepane derivatives (Masson et al., 2018).
Applications in Material Science
- Synthesis of Polyimides : A fluorinated aromatic diamine monomer related to 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane was used to synthesize new fluorine-containing polyimides. These materials have good solubility, thermal stability, and mechanical properties, indicating potential applications in advanced material science (Yin et al., 2005).
Chemical Sensing and Detection
- Detection of Nitroaromatics : Fluorinated metal-organic frameworks (MOFs) have been developed for the selective sensing of nitroaromatic compounds (NACs). The integration of trifluoromethyl groups, as seen in 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane, enhances the sensitivity and selectivity of these MOFs for specific groups of NACs, especially phenolic NACs (Hu et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)10-5-6-11(12(9-10)18(19)20)17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCXQYOIHZRWAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


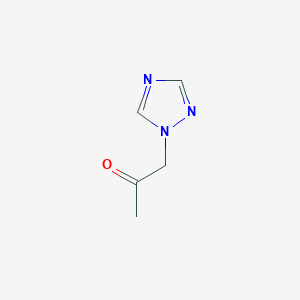
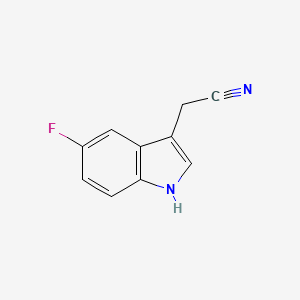

![4-Cyclopropyl-4H-[1,2,4]triazole](/img/structure/B1313419.png)
